molecular formula C10H19NO3 B12875929 (S)-Ethyl 2,2-diethyloxazolidine-4-carboxylate

(S)-Ethyl 2,2-diethyloxazolidine-4-carboxylate

Cat. No.: B12875929
M. Wt: 201.26 g/mol
InChI Key: FPUHZSCXFABJRG-QMMMGPOBSA-N
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Description

(S)-Ethyl 2,2-diethyloxazolidine-4-carboxylate is a chiral oxazolidine derivative Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2,2-diethyloxazolidine-4-carboxylate typically involves the reaction of ethyl 2,2-diethylglycinate with an appropriate chiral auxiliary under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2,2-diethyloxazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidine-2,4-diones.

    Reduction: Reduction reactions can yield different oxazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxazolidine-2,4-diones, substituted oxazolidines, and various functionalized derivatives.

Scientific Research Applications

(S)-Ethyl 2,2-diethyloxazolidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2,2-diethyloxazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The compound’s chiral nature allows for selective binding to specific targets, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidine-2,4-diones: These compounds share the oxazolidine ring structure but differ in their functional groups.

    Thiazoles: Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, similar in structure to oxazolidines but with different chemical properties.

    Imidazoles: Imidazoles are five-membered rings containing two nitrogen atoms, used in various chemical and biological applications.

Uniqueness

(S)-Ethyl 2,2-diethyloxazolidine-4-carboxylate is unique due to its specific chiral configuration and the presence of the ethyl and diethyl groups

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl (4S)-2,2-diethyl-1,3-oxazolidine-4-carboxylate

InChI

InChI=1S/C10H19NO3/c1-4-10(5-2)11-8(7-14-10)9(12)13-6-3/h8,11H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

FPUHZSCXFABJRG-QMMMGPOBSA-N

Isomeric SMILES

CCC1(N[C@@H](CO1)C(=O)OCC)CC

Canonical SMILES

CCC1(NC(CO1)C(=O)OCC)CC

Origin of Product

United States

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